molecular formula C9H12ClN3 B1622055 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride CAS No. 94213-44-2

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride

Numéro de catalogue: B1622055
Numéro CAS: 94213-44-2
Poids moléculaire: 197.66 g/mol
Clé InChI: ZRUQNSKOUWFVHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The base compound carries the IUPAC name 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, indicating the presence of a 4,5-dihydro-1H-imidazol-2-yl substituent at the meta position of an aniline ring. The parent aniline structure is systematically named as 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, reflecting the specific positioning of the imidazoline ring attachment.

The molecular formula of the base compound is established as C₉H₁₁N₃ with a molecular weight of 161.20 grams per mole. The dihydrochloride hydrate form exhibits the molecular formula C₉H₁₅Cl₂N₃O, corresponding to an average molecular mass of 252.139 atomic mass units. Alternative systematic names include benzenamine, 3-(4,5-dihydro-1H-imidazol-2-yl)-, and the French designation 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, dichlorhydrate, hydrate.

Chemical registry identification assigns the CAS number 94086-79-0 to the base compound, while the hydrate dihydrochloride form is registered under CAS number 833486-96-7. The European Community number 301-869-1 provides additional regulatory identification for the base structure. The compound also carries the UNII identifier 0196353FZ5 and the DTXSotope Substance ID DTXSID50240398.

Additional structural identifiers include the InChI string InChI=1S/C9H11N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H,11,12) and the corresponding InChI Key HCJAVYDERMMIDO-UHFFFAOYSA-N. The SMILES notation C1CN=C(N1)C2=CC(=CC=C2)N provides a linear representation of the molecular structure.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the spatial arrangement of two distinct aromatic and heterocyclic systems. The compound features a benzene ring substituted with an amino group and a 4,5-dihydro-1H-imidazol-2-yl moiety at the meta position, creating a biaryl-like structure with significant conformational flexibility. The dihydroimidazole ring adopts a non-planar conformation due to the saturated ethylene bridge connecting the two nitrogen atoms.

Crystallographic analysis reveals that the compound exhibits a melting point range of 234-239°C and a boiling point of 370-380°C, indicating substantial intermolecular interactions in the solid state. The dihydrochloride salt form demonstrates enhanced thermal stability compared to the free base, attributed to the formation of ionic interactions between the protonated nitrogen centers and chloride anions. The hydrate form incorporates water molecules into the crystal lattice, further stabilizing the structure through hydrogen bonding networks.

The molecular structure can be characterized by several key geometric parameters. The imidazoline ring maintains a five-membered heterocyclic structure with two nitrogen atoms positioned at the 1 and 3 positions. The saturated nature of the 4,5-positions creates a puckered ring conformation that distinguishes it from the planar imidazole structure. The connection between the imidazoline ring and the aniline moiety occurs through the C2 carbon of the imidazoline ring, establishing a direct conjugative pathway between the two aromatic systems.

Bond length analysis indicates that the C-N bonds within the imidazoline ring exhibit partial double bond character due to resonance effects. The attachment point between the imidazoline C2 carbon and the benzene ring demonstrates significant electronic communication between the two ring systems. The amino group on the benzene ring maintains its characteristic geometry with nitrogen exhibiting sp³ hybridization in the protonated dihydrochloride form.

Tautomeric Behavior and Protonation States

The tautomeric behavior of this compound involves multiple equilibria between different protonation states and structural forms. The compound contains three potential protonation sites: the two nitrogen atoms within the imidazoline ring and the amino group on the benzene ring. The relative basicity of these sites determines the predominant protonation pattern under physiological conditions.

Comparative basicity studies demonstrate that imidazoline exhibits significantly higher basicity than imidazole, with reported pKa values of approximately 10.17 for imidazoline compared to 7.13 for imidazole. This enhanced basicity results from the greater electron density concentrated on the nitrogen atoms in the smaller π system of imidazoline compared to the more delocalized π system of imidazole. The saturated nature of the 4,5-positions in imidazoline eliminates the aromatic sextet, making the lone pair on the non-bonding nitrogen more available for protonation.

Protonation of the imidazoline ring leads to significant structural modifications, including bond length equalization and increased aromaticity. Nuclear magnetic resonance studies reveal that protonation causes substantial downfield shifts in the chemical shifts of ring protons, particularly H2, which experiences a shift of approximately 1.55 parts per million. The protonation process also affects the electronic distribution throughout the molecule, influencing the basicity of the aniline nitrogen.

The dihydrochloride form represents the diprotonated state where both the imidazoline nitrogen and the aniline nitrogen are protonated. This protonation pattern significantly alters the electronic properties of the molecule, reducing the electron density on both aromatic systems. The formation of the dihydrochloride salt also influences the tautomeric equilibrium by stabilizing specific protonation states through ionic interactions with chloride counterions.

Aromaticity calculations using Nuclear Independent Chemical Shifts values demonstrate that protonation increases the aromaticity of the imidazoline ring, with NICS(0) values becoming more negative upon protonation. This increased aromaticity contributes to the stability of the protonated form and influences the compound's overall chemical behavior.

Comparative Analysis with Related Imidazoline Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related imidazoline derivatives that share similar structural motifs. The positional isomer 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride provides a direct structural comparison, differing only in the position of the imidazoline substituent on the benzene ring.

The 4-position isomer exhibits a molecular formula of C₉H₁₂ClN₃ with a molecular weight of approximately 197.66 grams per mole in its hydrochloride form. This represents a significant difference from the dihydrochloride form of the 3-position isomer, which incorporates an additional proton and chloride ion. The 4-position isomer demonstrates enhanced biological activity as an α2-adrenoceptor agonist, attributed to the para positioning of the functional groups.

Structural modifications involving halogen substitution provide additional comparative insights. The compound 3-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoaniline represents a halogenated derivative with molecular formula C₉H₁₀IN₃ and molecular weight 287.10 grams per mole. The introduction of iodine at the 5-position of the benzene ring significantly increases the molecular weight and alters the electronic properties of the aromatic system.

Comparative analysis with tetramethyl-substituted derivatives reveals the influence of steric effects on molecular geometry. The compound 4-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,3,5,6-tetramethylaniline incorporates multiple methyl substituents that significantly alter the molecular conformation and electronic distribution. This derivative exhibits a molecular weight of 267.80 grams per mole in its monohydrochloride form, demonstrating the cumulative effect of multiple substitutions.

The synthesis methodologies for related imidazoline derivatives typically involve similar reaction pathways, including the condensation of appropriate aniline derivatives with ethylenediamine or related diamines. These synthetic approaches generally achieve yields in the range of 50-60% under optimized conditions, indicating the moderate reactivity of the starting materials. The formation of dihydrochloride salts enhances the stability and handling properties of these compounds, making them more suitable for pharmaceutical applications.

Biological activity comparisons reveal that the position of the imidazoline substituent significantly influences pharmacological properties. While the 3-position isomer exhibits moderate biological activity, the 4-position isomer demonstrates enhanced potency in various biological assays. These differences underscore the importance of precise structural characterization in understanding structure-activity relationships within this compound class.

The crystallographic behavior of related derivatives shows similar patterns of hydrogen bonding and ionic interactions in the solid state. Most imidazoline-containing compounds exhibit melting points in the range of 230-250°C, reflecting the strength of intermolecular interactions in their crystal lattices. The incorporation of multiple protonation sites generally enhances the thermal stability of these compounds through increased ionic character.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

94213-44-2

Formule moléculaire

C9H12ClN3

Poids moléculaire

197.66 g/mol

Nom IUPAC

3-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H

Clé InChI

ZRUQNSKOUWFVHR-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC(=CC=C2)N.Cl.Cl

SMILES canonique

C1CN=C(N1)C2=CC(=CC=C2)N.Cl

Autres numéros CAS

94213-44-2

Numéros CAS associés

94213-44-2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride typically involves the reaction of methyl 4-aminobenzene-1-carboximidate hydrochloride with ethylenediamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process involves heating the reactants under reflux conditions, followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or aniline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C9H13Cl2N3
  • Molecular Weight : 234.12 g/mol
  • CAS Number : 94213-44-2
  • Physical State : White crystalline powder, soluble in water and organic solvents .

Medicinal Chemistry Applications

  • Antiviral and Antibacterial Activity :
    • Research indicates that this compound exhibits promising antiviral and antibacterial properties. It has been investigated for its efficacy against various pathogens, suggesting its potential as a therapeutic agent in treating infections.
  • Antifungal Properties :
    • The compound has also shown antifungal activity, making it a candidate for developing antifungal medications. Its mechanism of action may involve disrupting fungal cell membranes or inhibiting specific enzymes essential for fungal growth.
  • Drug Development :
    • The unique structure of the compound, particularly the imidazole ring fused to an aniline moiety, lends itself to modifications that can enhance its pharmacological properties. It is being explored for the development of new therapeutic agents targeting various diseases.

Biological Research Applications

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of imidazole derivatives and subsequent reactions to achieve the desired aniline structure. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the compound.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • Antiviral Efficacy :
    • A study demonstrated that this compound significantly inhibited viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
  • Antibacterial Testing :
    • In another study, it was found to be effective against several strains of bacteria, including resistant strains, indicating its potential use in developing new antibiotics.
  • Fungal Inhibition :
    • The compound was tested against common fungal pathogens and showed promising results in inhibiting growth, warranting further investigation into its mechanism of action.

Mécanisme D'action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

SKI-356313

SKI-356313 (4-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-(6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl)-phenyl)aniline) is a bis-imidazoline compound derived from the target molecule. It demonstrates potent antimicrobial activity:

  • IC₅₀ : 2.54 μM against Mycobacterium tuberculosis .
  • Mechanism : Inhibits DNA replication, with bactericidal effects against drug-resistant Gram-positive bacteria .
  • Structural Advantage : The addition of an indole-imidazoline moiety enhances target binding compared to the parent aniline derivative .

Oxymetazoline Hydrochloride

Oxymetazoline (3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(tert-butyl)-2,4-dimethylphenol hydrochloride) is a clinically approved nasal decongestant. Key contrasts include:

  • Substituents: A bulky tert-butyl group and methylated phenol ring improve bioavailability and α-adrenergic receptor selectivity .
  • Therapeutic Use : Unlike 3-(imidazolinyl)aniline derivatives, oxymetazoline is optimized for vasoconstriction rather than antimicrobial activity .

Key Research Findings

  • Antimicrobial Potency : Imidazoline-aniline hybrids like SKI-356313 show low μM-range activity against M. tuberculosis, outperforming simpler analogs .
  • Structural Sensitivity : Substitution at the meta position reduces metabolic stability compared to para isomers, as evidenced by shorter half-lives in pharmacokinetic studies .
  • Synthetic Versatility : The compound’s primary amine group enables diverse functionalization, including Schiff base formation and amide coupling .

Activité Biologique

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antiviral, and potential anticancer effects, supported by relevant case studies and research findings.

  • Molecular Formula : C9H13Cl2N3
  • Molecular Weight : 252.14 g/mol
  • CAS Number : 833486-96-7

Antibacterial Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit notable antibacterial properties. For instance, a study demonstrated that various imidazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria:

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025S. aureus, E. coli
Other related compounds0.0048 - 0.0195Bacillus mycoides, C. albicans

The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure, indicating its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

Imidazole derivatives have also been studied for their antiviral properties. Notably, compounds with similar structures have shown efficacy against various viral strains:

CompoundEC50 (µM)Viral Strain
Compound A (similar structure)1.85Yellow Fever Virus
Compound B (analog)0.71 - 34.87Hepatitis B Virus, Influenza A

These findings suggest that the structural characteristics of imidazole derivatives play a critical role in their antiviral potency .

Anticancer Potential

Emerging research has highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro studies have shown that certain imidazole compounds can inhibit cancer cell proliferation:

CompoundIC50 (µM)Cancer Cell Line
Imidazole Derivative X15 - 30MCF-7 (breast cancer)
Imidazole Derivative Y25 - 40HeLa (cervical cancer)

These results indicate that the compound may interfere with cellular mechanisms involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of imidazole derivatives, including our compound of interest. The results showed significant inhibition zones against various pathogens, supporting the use of these compounds in clinical settings for infectious diseases .
  • Antiviral Mechanisms : Research focused on the mechanism of action of imidazole derivatives against HIV indicated that these compounds could inhibit viral replication by targeting specific viral enzymes .
  • Cancer Cell Line Studies : A study involving multiple cancer cell lines demonstrated that certain imidazole derivatives induced apoptosis and inhibited cell cycle progression, suggesting a potential therapeutic role in oncology .

Q & A

Q. What are the standard synthetic routes for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride, and how are intermediates purified?

Methodological Answer: A common approach involves condensing aniline derivatives with imidazoline precursors. For example, ethylenediamine dihydrochloride can act as a building block for imidazoline ring formation, followed by coupling with substituted anilines . Key steps include:

  • Imidazoline Synthesis : Cyclization of ethylenediamine derivatives with nitriles or carbonyl compounds under acidic conditions.
  • Coupling Reactions : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the imidazoline group to the aniline moiety.
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity is verified via HPLC (>99%) or elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the imidazoline ring structure and aromatic substitution patterns. For example, imidazoline protons typically resonate at δ 3.2–3.8 ppm (CH2_2) and δ 8.0–8.5 ppm (NH) .
  • X-Ray Crystallography : SHELXL software is widely used for small-molecule refinement. Crystal growth in polar solvents (e.g., methanol) enables determination of dihedral angles between the imidazoline and aniline moieties, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 253.73 for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for imidazoline-aniline derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., α2_2-adrenergic receptor affinity vs. off-target effects) require:

  • Dose-Response Analysis : Use in vitro assays (e.g., calcium flux or cAMP inhibition) to establish EC50_{50} values and compare with structurally similar agonists like oxymetazoline .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may contribute to observed effects. For example, N-dealkylation of the imidazoline ring can alter receptor binding .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) evaluate steric and electronic compatibility with receptor binding pockets .

Q. What experimental design considerations are critical for optimizing catalytic hydrogenation in imidazoline synthesis?

Methodological Answer: Key factors include:

  • Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel for selective reduction of nitriles to imidazolines without over-reduction.
  • Reaction Monitoring : In situ FTIR tracks C≡N bond disappearance (~2200 cm1^{-1}) to halt the reaction at the imidazoline stage .
  • Acid Stoichiometry : Excess HCl (2–3 eq.) ensures dihydrochloride salt formation, avoiding neutral imidazoline by-products. Post-reaction neutralization with NaHCO3_3 followed by HCl quenching enhances yield .

Q. How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • By-Product Analysis : Use TLC or GC-MS to identify side products (e.g., dimerized imidazolines or oxidized anilines). Adjust reaction time or temperature to suppress these pathways.
  • Microwave-Assisted Synthesis : Reduces reaction time for imidazoline cyclization (e.g., 30 min at 120°C vs. 6 hours conventionally) .
  • Protecting Groups : Temporarily protect the aniline NH2_2 with tert-butoxycarbonyl (Boc) during imidazoline formation to prevent undesired coupling .

Q. What strategies are recommended for analyzing stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC; imidazoline rings are prone to hydrolysis at pH < 3 .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation (λmax_{\text{max}} ~270 nm for aromatic systems). Use amber vials for storage to prevent radical-mediated decomposition .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability of the dihydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.